

In-Depth Technical Guide: Physical Properties of 4,4-Difluoro-2-pentanone

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Compound of Interest

Compound Name: 4,4-Difluoro-2-pentanone

Cat. No.: B15323066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of **4,4-Difluoro-2-pentanone**. Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents computationally predicted properties. These computed values offer valuable estimations for researchers working with this compound.

Core Physical Properties

The physical characteristics of **4,4-Difluoro-2-pentanone** are summarized below. It is important to note that the majority of the available data is based on computational models.

| Property | Value | Source |
|--------------------------------|---------------------|-----------------------|
| Molecular Formula | C5H8F2O | PubChem[1] |
| Molecular Weight | 122.11 g/mol | PubChem (Computed)[1] |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Density | Data Not Available | |
| Refractive Index | Data Not Available | |
| XLogP3 | 0.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 122.05432120 Da | PubChem (Computed)[1] |
| Monoisotopic Mass | 122.05432120 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 17.1 Å ² | PubChem (Computed)[1] |
| Heavy Atom Count | 8 | PubChem (Computed)[1] |

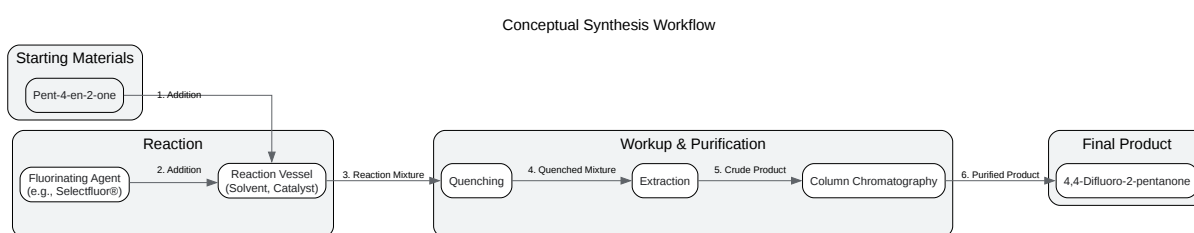
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For **4,4-Difluoro-2-pentanone**, ¹⁹F NMR data is available.

| Spectrum Type | Parameters |
|---------------------|-----------------------------|
| ¹⁹ F NMR | Instrument: Tesla BS497.[1] |

Experimental Protocols

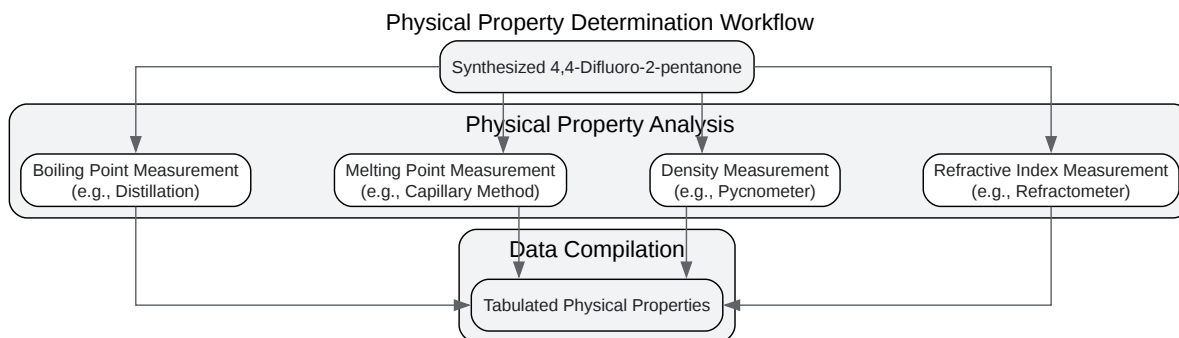
While a specific, detailed experimental protocol for the synthesis of **4,4-Difluoro-2-pentanone** is not readily available in the surveyed literature, a general workflow for the synthesis of a difluorinated ketone can be conceptualized. The following diagram illustrates a hypothetical synthetic pathway.



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Caption: Conceptual workflow for the synthesis of **4,4-Difluoro-2-pentanone**.

Similarly, the determination of key physical properties would follow established laboratory procedures. The diagram below outlines the logical flow for characterizing the physical properties of a synthesized compound like **4,4-Difluoro-2-pentanone**.



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Caption: Logical workflow for determining the physical properties of a compound.

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References

- 1. 4,4-Difluoro-2-pentanone | C₅H₈F₂O | CID 13053133 - PubChem [pubchem.ncbi.nlm.nih.gov]
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